molecular formula C26H37NO4 B2818148 1-(Adamantane-1-carbonyl)-4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidine CAS No. 1396556-30-1

1-(Adamantane-1-carbonyl)-4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidine

Cat. No.: B2818148
CAS No.: 1396556-30-1
M. Wt: 427.585
InChI Key: CFXJQOKQWASAPL-UHFFFAOYSA-N
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Description

1-(Adamantane-1-carbonyl)-4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidine is a structurally complex compound featuring a piperidine scaffold substituted with an adamantane-carbonyl group at the 1-position and a [(3,5-dimethoxyphenyl)methoxy]methyl moiety at the 4-position. The adamantane group confers high lipophilicity and metabolic stability, traits often leveraged in central nervous system (CNS)-targeting therapeutics . The 3,5-dimethoxyphenyl group introduces electron-donating methoxy substituents, which may enhance solubility and facilitate π-π stacking or hydrogen bonding in biological systems.

Properties

IUPAC Name

1-adamantyl-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO4/c1-29-23-10-22(11-24(12-23)30-2)17-31-16-18-3-5-27(6-4-18)25(28)26-13-19-7-20(14-26)9-21(8-19)15-26/h10-12,18-21H,3-9,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXJQOKQWASAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)COCC2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantane-1-carbonyl)-4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidine typically involves multiple steps:

    Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction.

    Attachment of the Methanone Group: The methanone group can be attached through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group.

    Reduction: Reduction reactions can occur at the piperidine ring, potentially converting it to a piperidine alcohol.

    Substitution: Substitution reactions can occur at the adamantane core or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methanone group could yield a carboxylic acid, while reduction of the piperidine ring could yield a piperidine alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, the compound may have potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for the treatment of various diseases.

Industry

In industry, the compound could be used in the development of new materials. Its unique structure could impart desirable properties to polymers and other materials.

Mechanism of Action

The mechanism of action of 1-(Adamantane-1-carbonyl)-4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidine would depend on its specific applications. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the aromatic substituent, linker groups, or adamantane substitution. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituent Group/Modification Key Features Hypothesized Applications/Effects
Target Compound 4-{[(3,5-dimethoxyphenyl)methoxy]methyl} - 3,5-dimethoxy: Electron-donating, enhances solubility.
- Adamantane: Lipophilic, stable.
CNS drugs, enzyme inhibitors, protective groups.
1-(Adamantane-1-carbonyl)-4-(2CZ)piperidine [(2-chlorophenyl)methoxy]carbonyl (2CZ) - 2-chloro: Electron-withdrawing, reduces solubility.
- Lacks methylene linker.
Antimicrobial agents, kinase inhibitors.
1-(Adamantane-1-carbonyl)-4-(Ddz)piperidine [1-(3,5-dimethoxyphenyl)-1-methylethoxy]carbonyl (Ddz) - Bulky 3,5-dimethoxy group.
- Tertiary carbamate structure.
Peptide synthesis (protective group).
1-(Adamantane-1-carbonyl)-4-(2-4DCZ)piperidine [(2,4-dichlorophenyl)methoxy]carbonyl (2-4DCZ) - Dichloro: Highly lipophilic, may increase toxicity.
- Steric hindrance.
Antiparasitic or antifungal applications.
1-(De)-modified analog 2-(diethylamino)ethyl (De) - Basic amine: Enhances water solubility.
- Potential for cationic interactions.
Ion channel modulators, prodrug formulations.

Key Findings

Substituent Electronic Effects :

  • The 3,5-dimethoxyphenyl group in the target compound donates electrons via methoxy groups, improving solubility and interaction with polar biological targets (e.g., serotonin receptors) . In contrast, chlorophenyl analogs (2CZ, 2-4DCZ) exhibit electron-withdrawing effects, reducing solubility but increasing lipophilicity, which may enhance blood-brain barrier penetration .

Analogs with rigid linkers (e.g., Ddz) may restrict rotational freedom, favoring selective interactions in peptide synthesis .

Adamantane Contribution: Adamantane’s rigid bicyclic structure enhances metabolic stability across all analogs. However, its bulkiness may limit target accessibility compared to non-adamantane derivatives (e.g., De-modified compounds) .

Biological Activity Trends: 3,5-Dimethoxy-substituted compounds (target, Ddz) are associated with neuroprotective or psychoactive effects due to structural similarities to known CNS agents (e.g., donepezil) . Chlorinated analogs (2CZ, 2-4DCZ) show higher predicted toxicity in silico models, aligning with trends observed in dichlorophenyl-containing antifungals .

Synthetic Utility :

  • The Ddz group is a well-documented protective group in peptide synthesis, suggesting the target compound’s dimethoxyphenyl moiety could serve a similar role in masking reactive sites during synthesis .

Q & A

Q. What are the key considerations for synthesizing 1-(Adamantane-1-carbonyl)-4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidine?

The synthesis involves multi-step reactions, typically starting with functionalization of the piperidine ring. Critical steps include:

  • Adamantane-carbonyl coupling : The adamantane moiety is introduced via carbodiimide-mediated coupling reactions, requiring anhydrous conditions and catalysts like DMAP .
  • Methoxybenzyl protection : The 3,5-dimethoxyphenyl group is attached using a benzyl ether linkage, often employing NaH or K₂CO₃ as a base in DMF .
  • Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) is essential to isolate intermediates. Purity is confirmed via HPLC or TLC .

Q. How is the molecular structure of this compound characterized?

  • X-ray crystallography : Resolves spatial arrangements, e.g., chair conformation of the piperidine ring and dihedral angles between adamantane and dimethoxyphenyl groups .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., adamantane CH₂ at δ 1.6–2.1 ppm, piperidine N-CH₂ at δ 2.5–3.0 ppm) .
    • FT-IR : Confirms carbonyl (C=O) stretch at ~1650 cm⁻¹ and ether (C-O-C) vibrations at 1200–1250 cm⁻¹ .

Q. What preliminary biological assays are recommended for screening its activity?

  • Receptor binding assays : Target GPCRs or neurotransmitter transporters due to structural similarities to bioactive adamantane-piperidine hybrids .
  • Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cell lines to assess safety margins .
  • Solubility optimization : Test in DMSO/PBS mixtures (≤0.1% DMSO) to avoid false negatives in cellular assays .

Advanced Research Questions

Q. How can conformational flexibility of the piperidine ring impact target binding?

  • Molecular dynamics simulations : Analyze chair-to-boat transitions of the piperidine ring, which alter steric hindrance and hydrogen-bonding capacity with targets like σ receptors .
  • Free energy calculations : Use MM/PBSA to quantify binding affinity changes caused by substituent orientation (e.g., dimethoxyphenyl group rotation) .
  • Experimental validation : Compare IC₅₀ values of rigid analogs (e.g., locked chair conformers) vs. flexible derivatives .

Q. What strategies resolve contradictions in crystallographic vs. computational structural data?

  • Twinning analysis : For X-ray data, refine models using software like SHELXL to account for pseudo-symmetry or inversion twins (observed in adamantane derivatives) .
  • DFT optimization : Compare computed (B3LYP/6-31G*) and experimental bond lengths/angles to identify force field inaccuracies .
  • Electron density maps : Use Hirshfeld surfaces to validate weak interactions (e.g., C-H···π stacking between adamantane and aromatic rings) .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

  • LC-MS/MS profiling : Detect impurities (e.g., hydrolyzed adamantane carbonyl or demethylated dimethoxyphenyl derivatives) using reverse-phase C18 columns .
  • Stability studies : Store compounds under nitrogen at –20°C to prevent oxidation of the methoxy groups .
  • DoE optimization : Apply response surface methodology to minimize byproduct formation during coupling steps (e.g., varying temperature, catalyst loading) .

Q. What computational tools predict pharmacokinetic properties of this compound?

  • ADMET prediction : Use SwissADME to estimate logP (~4.2), blood-brain barrier permeability (CNS MPO score >4), and CYP450 inhibition .
  • Molecular docking : Target P-glycoprotein (PDB: 6QEX) to assess efflux potential, critical for CNS drug candidates .
  • Metabolite prediction : GLORYx identifies likely Phase I metabolites (e.g., O-demethylation of the 3,5-dimethoxyphenyl group) .

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